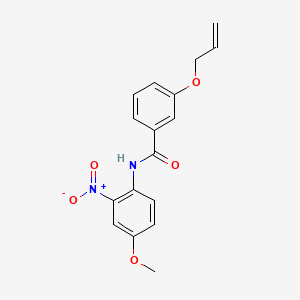![molecular formula C17H20N4O2 B4411482 2-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4411482.png)
2-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]pyrimidine
Descripción general
Descripción
2-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]pyrimidine, also known as MMPIP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPIP belongs to the class of piperazine derivatives and is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7).
Mecanismo De Acción
2-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]pyrimidine acts as a selective antagonist of the mGluR7 receptor, which is predominantly expressed in the central nervous system. The mGluR7 receptor is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. By blocking the mGluR7 receptor, this compound modulates the activity of various neurotransmitters, including glutamate, GABA, and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitters, leading to a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce the symptoms of depression and schizophrenia. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]pyrimidine has several advantages for use in lab experiments, including its high selectivity for the mGluR7 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 2-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]pyrimidine. One area of interest is the development of more selective and potent mGluR7 antagonists. Another area of research is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders, including addiction, pain, and epilepsy. Additionally, the mechanisms underlying the effects of this compound on neurotransmitter release and synaptic plasticity warrant further investigation.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound acts as a selective antagonist of the mGluR7 receptor, modulating the activity of various neurotransmitters and leading to a range of biochemical and physiological effects. This compound has several advantages for use in lab experiments, including its high selectivity for the mGluR7 receptor and its ability to cross the blood-brain barrier. However, further research is needed to fully understand the mechanisms underlying the effects of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of drug addiction, pain, and epilepsy.
Propiedades
IUPAC Name |
(2-methoxy-3-methylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-5-3-6-14(15(13)23-2)16(22)20-9-11-21(12-10-20)17-18-7-4-8-19-17/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPCBGXHVBTEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4411403.png)

![3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411420.png)
![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4411429.png)
![ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4411437.png)
![4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411444.png)
![4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B4411451.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4411459.png)
![N-(2,6-dimethylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4411462.png)
![N-(3-{[(3-chlorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4411468.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4411480.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4411498.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate](/img/structure/B4411499.png)
![2-[2-(methylamino)-2-oxoethoxy]-N-(1-methyl-3-phenylpropyl)benzamide](/img/structure/B4411510.png)